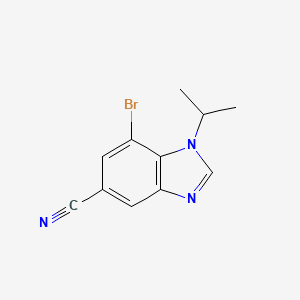

7-Bromo-5-cyano-1-isopropylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

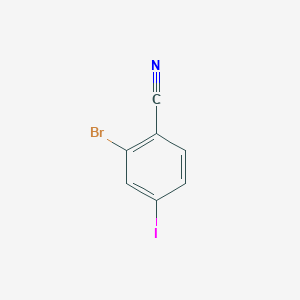

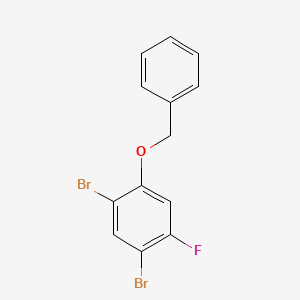

“7-Bromo-5-cyano-1-isopropylbenzimidazole” is a chemical compound with the CAS Number: 1437795-16-8. It has a molecular weight of 264.12 . The IUPAC name for this compound is 7-bromo-1-isopropyl-1H-benzo[d]imidazole-5-carbonitrile .

Molecular Structure Analysis

The InChI code for “7-Bromo-5-cyano-1-isopropylbenzimidazole” is 1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

Compounds derived from benzimidazole, including those closely related to 7-Bromo-5-cyano-1-isopropylbenzimidazole, have shown promising antimicrobial and antitubercular properties. For instance, positional isomers of bromo-benzimidazoles demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, suggesting potential in antitubercular drug development (Ranjith et al., 2013). Similarly, novel 5-(nitro/bromo)-styryl-2-benzimidazoles have been synthesized and displayed higher anti-tubercular activity, highlighting the relevance of bromo-benzimidazole derivatives in combating tuberculosis (Shingalapur et al., 2009).

Anticancer Activities

The versatility of bromo-benzimidazole compounds extends to anticancer research, where derivatives have been synthesized for evaluation against various cancer cell lines. For example, new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, related to the core structure of benzimidazoles, were tested for their antidiabetic potential and cytotoxicity profiles, suggesting their utility as lead molecules in cancer research as well (Nazir et al., 2018).

Anti-inflammatory Activities

The structural modification of benzimidazole derivatives has also led to the discovery of compounds with notable anti-inflammatory and analgesic properties. A study on 7-azaindazole-chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine underlines the anti-inflammatory potential of bromo-benzimidazole-related compounds (Chamakuri et al., 2016).

Synthesis and Characterization

The synthesis and characterization of bromo-benzimidazole compounds are crucial for exploring their potential applications further. Innovative synthesis methods have been developed for benzimidazoles, including those incorporating bromo and cyano groups, which are essential for the development of new drugs and materials with enhanced properties (Lygin & Meijere, 2009).

Propiedades

IUPAC Name |

7-bromo-1-propan-2-ylbenzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHPLFSRYUUSCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=CC(=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)

![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)